molecular formula C10H11N3 B13581404 1-cyclopropyl-1H-indazol-4-amine

1-cyclopropyl-1H-indazol-4-amine

Cat. No.: B13581404
M. Wt: 173.21 g/mol
InChI Key: SEVRJGSKOIRIDJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group attached to the indazole ring, contributes to its distinct chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The cyclopropyl group can then be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of 1-cyclopropyl-1H-indazol-4-amine may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . This makes it a potential candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in this compound distinguishes it from other indazole derivatives. This structural feature contributes to its unique chemical properties and enhances its biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-cyclopropylindazol-4-amine

InChI

InChI=1S/C10H11N3/c11-9-2-1-3-10-8(9)6-12-13(10)7-4-5-7/h1-3,6-7H,4-5,11H2

InChI Key

SEVRJGSKOIRIDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC(=C3C=N2)N

Origin of Product

United States

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